molecular formula C10H14O2 B1582949 (1,1-Dimethoxyethyl)benzene CAS No. 4316-35-2

(1,1-Dimethoxyethyl)benzene

Cat. No. B1582949
M. Wt: 166.22 g/mol
InChI Key: XKSUVRWJZCEYQQ-UHFFFAOYSA-N
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Patent
US06037482

Procedure details

In a flask equipped with thermometer and reflux condenser, methanol (8.01 g, 250 mmol) and phenylacetylene (6.38 g, 62.5 mmol) were provided and heated to 40° C. Triphenylphosphine gold(I) methyl (14.8 mg, 31.2 μmol) and methanesulfonic acid (40.6 μl, 625 μmol) were then added in rapid succession. After a reaction time of 8 h, 99% of the phenylacetylene had been converted. The main products formed were α-methoxystyrene (selectivity (S)=61%) and acetophenone dimethyl ketal (S=20%). Subsequent acid-catalyzed reaction of the α-methoxystyrene by-produced 1-methoxy-1,3-diphenylbutadiene (as 1:1 cis/trans mixture, S=13%) acetophenone (S=4%) and 1,3,5-triphenylbenzene (S=2%).
[Compound]
Name
Triphenylphosphine gold(I) methyl
Quantity
14.8 mg
Type
reactant
Reaction Step One
Quantity
40.6 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.[C:6]1([C:12]#[CH:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:14][O:15][C:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[CH2:17].C[O:25][C:26](OC)([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[CH3:27]>>[CH3:14][O:15][C:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[CH:17][C:12]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[CH2:13].[C:26]([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)(=[O:25])[CH3:27].[C:6]1([C:12]2[CH:27]=[C:26]([C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)[CH:17]=[C:16]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH:13]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Triphenylphosphine gold(I) methyl
Quantity
14.8 mg
Type
reactant
Smiles
Name
Quantity
40.6 μL
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=C)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)(C1=CC=CC=C1)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=C)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The main products formed

Outcomes

Product
Name
Type
product
Smiles
COC(=CC(=C)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13%
Name
Type
product
Smiles
C(C)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4%
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC(=CC(=C1)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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